
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene is a polycyclic hydrocarbon with a complex structure. It is a derivative of phenanthrene, a tricyclic aromatic hydrocarbon, and is characterized by its hexahydro configuration, indicating the presence of six additional hydrogen atoms compared to phenanthrene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This is followed by hydrogenation to add the necessary hydrogen atoms, resulting in the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, lacking the additional hydrogen atoms.
Decahydrophenanthrene: A fully hydrogenated derivative.
Abietadiene: A related polycyclic hydrocarbon with similar structural features.
Uniqueness
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
79297-74-8 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene |
InChI |
InChI=1S/C15H20/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11H2,1H3/t13-,15-/m0/s1 |
InChI-Schlüssel |
MKYPXWHSIZXOQQ-ZFWWWQNUSA-N |
Isomerische SMILES |
C[C@]12CCCC[C@H]1CCC3=CC=CC=C23 |
Kanonische SMILES |
CC12CCCCC1CCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


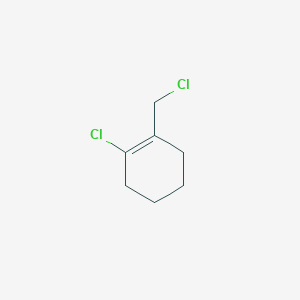

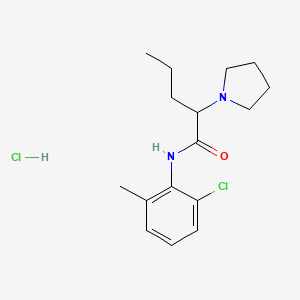
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
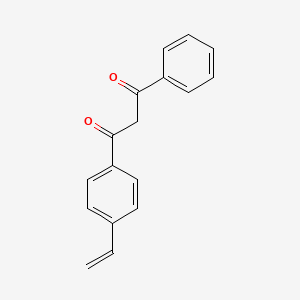
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
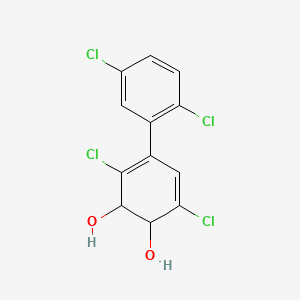
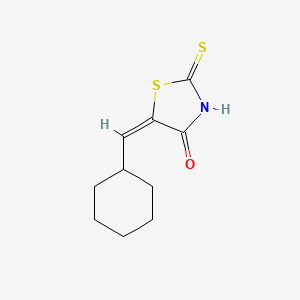
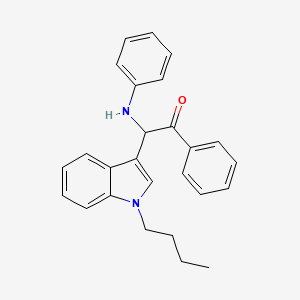
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

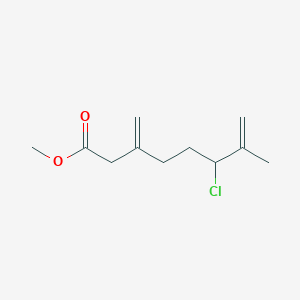

![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
